molecular formula C17H14INO6 B7479450 [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No.: B7479450
M. Wt: 455.20 g/mol
InChI Key: XAVQGCPIICZTGM-ZZXKWVIFSA-N
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Description

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a complex organic compound that features a benzodioxole moiety, an amino group, and an iodinated furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Amino Group: The benzodioxole intermediate is then reacted with an appropriate amine to introduce the amino group.

    Formation of the Iodinated Furan Ring: This step involves the iodination of a furan ring, which can be accomplished using iodine and a suitable oxidizing agent.

    Coupling Reaction: The final step involves coupling the benzodioxole-amino intermediate with the iodinated furan ring through an esterification reaction, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The iodinated furan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the major products.

    Substitution: Substituted furans are typically formed.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in the design of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with biological targets in a specific manner, making it a candidate for the treatment of various diseases.

Industry

In the material science industry, the compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The benzodioxole moiety may facilitate binding to aromatic residues, while the iodinated furan ring could interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate
  • [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-chlorofuran-2-yl)prop-2-enoate

Uniqueness

Compared to its brominated and chlorinated analogs, the iodinated version may exhibit different reactivity and biological activity due to the larger atomic radius and higher electronegativity of iodine. This can influence the compound’s binding affinity and selectivity for molecular targets, making it unique in its applications.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO6/c18-15-5-2-12(25-15)3-6-17(21)22-9-16(20)19-8-11-1-4-13-14(7-11)24-10-23-13/h1-7H,8-10H2,(H,19,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVQGCPIICZTGM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)C=CC3=CC=C(O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)/C=C/C3=CC=C(O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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